molecular formula C15H25NO5 B13424844 Supinine N-oxide CAS No. 24351-90-4

Supinine N-oxide

Cat. No.: B13424844
CAS No.: 24351-90-4
M. Wt: 299.36 g/mol
InChI Key: ZKRKVSLSTMOPAL-SXSDBLRQSA-N
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Description

Supinine N-oxide is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds found in certain plants. These alkaloids are known for their complex structures and diverse biological activities. This compound is derived from supinine, which is a less toxic pyrrolizidine alkaloid compared to others in its class .

Preparation Methods

Synthetic Routes and Reaction Conditions

Supinine N-oxide can be synthesized through the oxidation of supinine. Common oxidizing agents used for this transformation include sodium percarbonate, sodium perborate in acetic acid, and urea-hydrogen peroxide adduct (UHP) . These reactions typically occur under mild conditions and yield the N-oxide in excellent yields.

Industrial Production Methods

Industrial production of this compound would likely involve the use of continuous flow reactors to ensure consistent and efficient production. The use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol as a solvent has been shown to be an effective method for producing various N-oxides .

Chemical Reactions Analysis

Types of Reactions

Supinine N-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.

    Reduction: Reduction of this compound can revert it back to supinine.

    Substitution: N-oxide compounds can participate in substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various N-oxide derivatives, reduced amines, and substituted nitrogen compounds.

Scientific Research Applications

Supinine N-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of supinine N-oxide involves its interaction with various molecular targets and pathways. As an N-oxide, it can participate in redox reactions, influencing the oxidative state of cells and tissues. This can lead to various biological effects, including modulation of enzyme activity and interaction with DNA .

Comparison with Similar Compounds

Similar Compounds

  • Retronecine N-oxide
  • Heliotridine N-oxide
  • Otonecine N-oxide

Uniqueness

Supinine N-oxide is unique among pyrrolizidine alkaloids due to its lower toxicity and distinct chemical structure. Unlike other pyrrolizidine alkaloids, which are often highly toxic, this compound is considered to be of minor toxicity . This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

24351-90-4

Molecular Formula

C15H25NO5

Molecular Weight

299.36 g/mol

IUPAC Name

[(4R)-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate

InChI

InChI=1S/C15H25NO5/c1-10(2)15(19,11(3)17)14(18)21-9-12-6-8-16(20)7-4-5-13(12)16/h6,10-11,13,17,19H,4-5,7-9H2,1-3H3/t11-,13?,15?,16+/m0/s1

InChI Key

ZKRKVSLSTMOPAL-SXSDBLRQSA-N

Isomeric SMILES

C[C@@H](C(C(C)C)(C(=O)OCC1=CC[N@+]2(C1CCC2)[O-])O)O

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1CCC2)[O-])O

Origin of Product

United States

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